(E)-N-(2-methoxy-2-phenylbutyl)-3-(thiophen-3-yl)acrylamide
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Overview
Description
(E)-N-(2-methoxy-2-phenylbutyl)-3-(thiophen-3-yl)acrylamide is an organic compound that belongs to the class of acrylamides It features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and an acrylamide moiety, which is a common structural motif in many biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(2-methoxy-2-phenylbutyl)-3-(thiophen-3-yl)acrylamide typically involves the following steps:
Preparation of the Acrylamide Moiety: This can be achieved by reacting acryloyl chloride with an amine derivative under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Formation of the Final Compound: The final step involves the reaction of the intermediate with 2-methoxy-2-phenylbutylamine under appropriate conditions to form the desired acrylamide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The thiophene ring in this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a therapeutic agent due to its acrylamide moiety, which is present in many drugs.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (E)-N-(2-methoxy-2-phenylbutyl)-3-(thiophen-3-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The acrylamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of their function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
(E)-N-(2-methoxy-2-phenylbutyl)-3-(furan-3-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.
(E)-N-(2-methoxy-2-phenylbutyl)-3-(pyridin-3-yl)acrylamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness: (E)-N-(2-methoxy-2-phenylbutyl)-3-(thiophen-3-yl)acrylamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other heterocycles like furan or pyridine. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-N-(2-methoxy-2-phenylbutyl)-3-thiophen-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-3-18(21-2,16-7-5-4-6-8-16)14-19-17(20)10-9-15-11-12-22-13-15/h4-13H,3,14H2,1-2H3,(H,19,20)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPNQZKADJOYDW-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C=CC1=CSC=C1)(C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CNC(=O)/C=C/C1=CSC=C1)(C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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